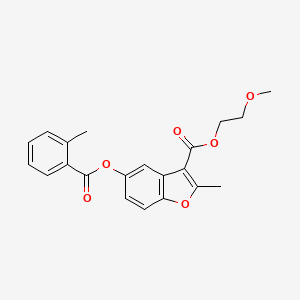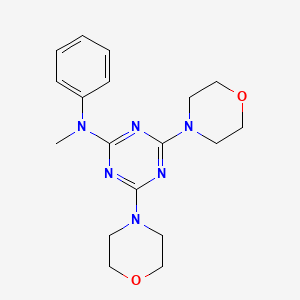
4,4,4-Trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoic acid: is a chemical compound characterized by its trifluoromethyl group and nitro-substituted pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoic acid typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the nitration of a methoxy-substituted pyrazole followed by trifluoromethylation and subsequent carboxylation.
Industrial Production Methods
In an industrial setting, the production process would be optimized for scale and efficiency. This might involve continuous flow chemistry to ensure consistent quality and yield. The use of catalysts and specific reaction conditions would be tailored to minimize by-products and maximize the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the nitro group to other oxidation states.
Reduction: : Reducing the nitro group to an amine.
Substitution: : Replacing the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).
Substitution: : Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Nitroso compounds, nitrites, and nitrates.
Reduction: : Amines and amides.
Substitution: : Compounds with different functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
4,4,4-Trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoic acid:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying the effects of trifluoromethyl groups on biological systems.
Medicine: : Investigating its potential as a pharmaceutical intermediate or active compound.
Industry: : Use in material science for developing new materials with unique properties.
Mécanisme D'action
The exact mechanism by which 4,4,4-Trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoic acid exerts its effects would depend on its specific application. For instance, in pharmaceutical research, it might interact with specific molecular targets or pathways, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
4,4,4-Trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoic acid: can be compared to other trifluoromethyl-substituted compounds and nitro-substituted pyrazoles. Its uniqueness lies in the combination of these functional groups, which can impart distinct chemical and physical properties.
Similar Compounds
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione
4,4,4-Trifluoro-1-butanol
These compounds share the trifluoromethyl group but differ in their core structures and substituents, leading to different reactivity and applications.
Propriétés
IUPAC Name |
4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O5/c1-19-7-4(14(17)18)3-13(12-7)5(2-6(15)16)8(9,10)11/h3,5H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFZEEWLPQTWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])C(CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-6-hydroxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide](/img/structure/B2659310.png)
![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2659312.png)

![4-(4-Bromophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2659315.png)



![2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2659322.png)
![3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B2659325.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2659326.png)



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2659331.png)
